Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester
Overview
Description
Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Reaction with Enolates : Cyclopenta[b]-pyrrole-2-phosphine oxides are generated by the addition of cyclic enolates derived from ethyl 2-oxo-cyclopentanecarboxylate to phosphorated 2H-azirines (Vélez del Burgo et al., 2016).
- Asymmetric Syntheses : Asymmetric syntheses of amino-methyl-cyclopentanecarboxylic acids from β-amino allyl esters, followed by ring-closure metathesis, reduction, and deprotection (Davies et al., 2013).
- Nucleophilic Oxirane Ring Opening : Functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives are formed by nucleophilic ring opening of Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate (Santos et al., 2000).
- Formation of Aryltetrahydropyran-diones : Reactions with zinc and aromatic aldehydes form aryltetrahydropyran-diones containing cyclopentanecarboxylates (Shchepin et al., 2004).
Pharmaceutical Research
- Hydrolysis and Resolution Processes : Esterases and lipases are used to resolve racemic 4-amino-cyclopentanecarboxylic acid methyl ester derivatives, important in the production of carbocyclic nucleosides (Mahmoudian et al., 1992).
Catalysis and Organic Synthesis
- Hydrogenation Processes : N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation yields diastereomers of cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).
- Synthesis of Hydroxycarboxylic Acids : Cyclopent-2-enecarboxylic acid reacts with performic acid to yield dihydroxycyclopentanecarboxylic acids, significant for stereochemistry studies (Philp & Robertson, 1976).
Mechanism of Action
Mode of Action
It is known that it is a keto acid derivative . Keto acids are known to undergo various chemical reactions, including the Curtius rearrangement . In this rearrangement, the compound interacts with diphenyl phosphoryl azide and triethylamine in tert-butanol to form a corresponding boc-protected 1-(3-oxo)urea derivative .
Biochemical Pathways
They can act as precursors of enolates after easy deprotonation under mild conditions .
Properties
IUPAC Name |
propan-2-yl 2-oxocyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(2)12-9(11)7-4-3-5-8(7)10/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQOLOAFQDUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565240 | |
Record name | Propan-2-yl 2-oxocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82787-50-6 | |
Record name | Propan-2-yl 2-oxocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.